Product packaging for 2,3-Dibromo-5-pyridinecarboxaldehyde(Cat. No.:CAS No. 1092349-81-9)

2,3-Dibromo-5-pyridinecarboxaldehyde

Cat. No.: B13551995
CAS No.: 1092349-81-9
M. Wt: 264.90 g/mol
InChI Key: PJUYETROJZJHBO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Precursor Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. Its derivatives are cornerstones of modern organic synthesis, offering a robust scaffold for developing complex molecules with a wide array of functionalities. nbinno.com The pyridine ring is a structural motif found in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. nih.govlifechemicals.com This prevalence in biological systems has made it a "privileged structure" in medicinal chemistry, with the pyridine nucleus present in a significant number of FDA-approved drugs. lifechemicals.comnih.gov

The significance of pyridine derivatives stems from several key attributes:

Versatility in Synthesis: They serve as intermediates, ligands, and catalysts in a multitude of synthetic pathways. nih.gov The nitrogen atom imparts unique electronic properties, influencing the ring's reactivity. It makes the pyridine ring electron-deficient, which favors nucleophilic substitution reactions, particularly at the 2- and 4-positions. nih.govwikipedia.org

Bioisosteric Properties: In drug design, the pyridine ring is often used as a bioisostere for a phenyl ring. The nitrogen atom can act as a hydrogen bond acceptor, which can significantly influence a molecule's binding affinity to biological targets and enhance its pharmacokinetic properties, such as solubility. nbinno.comnih.govnih.gov

Broad Applications: The applications for pyridine derivatives are extensive, ranging from pharmaceuticals and agrochemicals to functional nanomaterials and dyes. nbinno.comnih.gov They are integral to the development of anticancer, anti-inflammatory, and antimicrobial agents. chemimpex.comnih.gov

Overview of Dihalogenated Pyridinecarboxaldehydes as Versatile Synthetic Building Blocks

Within the vast family of pyridine derivatives, halogenated pyridines are particularly valuable as synthetic intermediates. researchgate.net The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably in cross-coupling reactions (like Suzuki, Stille, and Sonogashira couplings), which are fundamental for constructing complex molecular architectures.

Dihalogenated pyridinecarboxaldehydes represent a highly functionalized subclass, offering multiple reaction sites for sequential and regioselective modifications. These molecules combine three key functional elements on a single aromatic scaffold:

The Pyridine Ring: Provides the core heterocyclic structure with its inherent electronic properties.

Two Halogen Atoms (e.g., Bromine): Serve as excellent leaving groups in cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse substituents. researchgate.net The differential reactivity of halogens at various positions can be exploited for selective synthesis.

A Carboxaldehyde Group: This versatile functional group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion into imines, alkenes, and other functionalities. wikipedia.orgchemimpex.com

This trifecta of reactivity makes dihalogenated pyridinecarboxaldehydes powerful building blocks for creating libraries of complex molecules in drug discovery and materials science. nih.govnih.gov Compounds like 5-Bromo-3-pyridinecarboxaldehyde and 3,5-Dibromo-4-pyridinecarboxaldehyde are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com

Scope and Research Focus on 2,3-Dibromo-5-pyridinecarboxaldehyde

This article specifically examines this compound, a distinct isomer within the dihalogenated pyridinecarboxaldehyde family. Its structure is characterized by two adjacent bromine atoms at the 2- and 3-positions and a carboxaldehyde group at the 5-position. This specific arrangement of functional groups dictates its unique reactivity and potential applications in synthetic chemistry.

The research focus on this compound and its close analogs is centered on its utility as a versatile synthetic intermediate. The strategic placement of the two bromine atoms and the aldehyde group allows for a programmed, stepwise elaboration of the pyridine core. This enables the synthesis of polysubstituted pyridine derivatives that would be difficult to access through other methods. The primary areas of research interest involve using this building block for the construction of novel heterocyclic systems with potential applications in medicinal and materials chemistry.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1092349-81-9
Molecular Formula C₆H₃Br₂NO
Molecular Weight 264.9 g/mol
Boiling Point 324.4±42.0 °C (Predicted)
Density 2.090±0.06 g/cm³ (Predicted)

| pKa | -3.37±0.20 (Predicted) |

Data sourced from ChemicalBook. chemicalbook.com

Historical Context and Evolution of Related Pyridine Aldehyde Chemistry

The chemistry of pyridine has a rich history, beginning with its discovery in 1849 by the Scottish chemist Thomas Anderson, who isolated it from coal tar. However, its correct chemical structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was not determined for several decades. wikipedia.org

The synthesis of pyridine derivatives, and by extension pyridine aldehydes, has evolved significantly over the past century and a half.

Early Syntheses: The first synthesis of pyridine was reported by William Ramsay in 1876. wikipedia.org A major breakthrough came in 1881 with the Hantzsch pyridine synthesis, a multi-component reaction that condenses a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized. wikipedia.orgfiveable.me This method remains a cornerstone for creating substituted pyridines. Another classic method, the Chichibabin pyridine synthesis, was developed in 1924 and involves the condensation of aldehydes or ketones with ammonia. wikipedia.org

Development of Pyridine Aldehyde Synthesis: The preparation of pyridine aldehydes themselves has been an area of active research. Early methods included the oxidation of the corresponding pyridyl carbinols or the reaction of cyanopyridines with reducing agents. google.com Over the years, more refined and efficient methods have been developed. For instance, the Zincke reaction, first reported by Theodor Zincke, involves the ring-opening of pyridinium (B92312) salts with secondary amines to form "Zincke aldehydes," which are valuable synthetic intermediates. wikipedia.org

Modern Methods: Contemporary organic synthesis employs a wide range of techniques to prepare functionalized pyridine aldehydes. These include selective oxidation of methylpyridines and formylation of pre-functionalized pyridine rings. The development of organometallic chemistry, particularly Grignard reactions on bromopyridines followed by quenching with formylating agents like DMF, has provided efficient routes to specific isomers, such as the synthesis of 2-bromo-5-formylpyridine from 2,5-dibromopyridine (B19318). google.com

This continuous evolution of synthetic methodology has made highly substituted and functionalized building blocks like this compound accessible for advanced research and development.

Table of Mentioned Compounds

Compound Name
This compound
2-bromo-5-formylpyridine
2,5-dibromopyridine
3,5-Dibromo-4-pyridinecarboxaldehyde
5-Bromo-3-pyridinecarboxaldehyde
Benzene
Niacin (Nicotinic acid)
Pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2NO B13551995 2,3-Dibromo-5-pyridinecarboxaldehyde CAS No. 1092349-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1092349-81-9

Molecular Formula

C6H3Br2NO

Molecular Weight

264.90 g/mol

IUPAC Name

5,6-dibromopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H

InChI Key

PJUYETROJZJHBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C=O

Origin of Product

United States

Synthetic Methodologies for 2,3 Dibromo 5 Pyridinecarboxaldehyde

Direct Synthesis Strategies

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps from readily available pyridine (B92270) precursors. These methods involve introducing the bromine and aldehyde functionalities onto a pre-existing pyridine ring.

Regioselective Halogenation of Pyridinecarboxaldehydes

The direct halogenation of a pyridinecarboxaldehyde, such as 5-bromo-3-pyridinecarboxaldehyde, presents a theoretical pathway to the target compound. However, this approach faces significant challenges. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Furthermore, the aldehyde group at the 3-position acts as a deactivating group, further hindering electrophilic attack.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov For pyridines specifically, halogenation reactions are crucial for creating the diverse derivatives needed in pharmaceutical and agrochemical development. chemrxiv.org However, achieving high regioselectivity, particularly for the introduction of a bromine atom at the 2-position of a 3,5-disubstituted pyridine, is non-trivial. General methods for 3-selective halogenation of pyridines often involve complex multi-step sequences that temporarily transform the pyridine into a more reactive intermediate. chemrxiv.org Direct bromination of an already substituted and deactivated pyridinecarboxaldehyde scaffold is therefore not a commonly reported or high-yielding strategy for producing the 2,3-dibromo isomer specifically.

Oxidation of Dibromopyridine Methyl Precursors

A more plausible strategy involves the functional group interconversion of a methyl group after the dibromination of the pyridine ring. This two-step approach begins with the synthesis of 2,3-dibromo-5-methylpyridine (B1296319), which is then oxidized to the desired aldehyde.

The precursor, 2,3-dibromo-5-methylpyridine, can be synthesized from 2-amino-3-bromo-5-methylpyridine (B30763) via a Sandmeyer-type reaction. The amino group is first diazotized, and subsequent treatment with bromide and bromine sources yields the target dibrominated picoline in high yield. chemicalbook.com

Table 1: Synthesis of 2,3-Dibromo-5-methylpyridine

Starting Material Reagents Temperature Yield

Data sourced from ChemicalBook synthesis information. chemicalbook.com

Formylation Reactions on Dibromopyridine Scaffolds

Direct formylation of a 2,3-dibromopyridine (B49186) scaffold is another theoretical approach. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.org The reaction involves an electrophilic substitution using the Vilsmeier reagent, a chloromethyliminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com

The mechanism proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic ring. chemistrysteps.com However, the Vilsmeier reagent is a relatively weak electrophile. chemistrysteps.com Consequently, this reaction is most effective on activated substrates, such as anilines, phenols, or electron-rich heterocycles like pyrroles and indoles. chemistrysteps.comsemanticscholar.org The 2,3-dibromopyridine ring is strongly deactivated by the electron-withdrawing effects of both the pyridine nitrogen and the two bromine atoms, making it a poor substrate for direct Vilsmeier-Haack formylation.

Multi-Step Synthetic Routes and Strategic Functional Group Interconversions

Multi-step syntheses provide greater control over regiochemistry, often by leveraging the distinct reactivity of different halogen positions on the pyridine ring.

Utilization of Metal-Halogen Exchange Reactions for Formylation

A powerful and regioselective method for introducing a formyl group onto a polyhalogenated pyridine is through metal-halogen exchange followed by quenching with a formylating agent like DMF. wikipedia.org This reaction typically involves treating an organic halide with an organometallic reagent, most commonly an organolithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl). wikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

In polyhalogenated systems, the position of the exchange is dictated by factors such as the stability of the resulting organometallic intermediate and the presence of directing groups. For dibromopyridines, selectivity can often be achieved. For example, 2,5-dibromopyridine (B19318) can undergo selective metal-halogen exchange at the C-5 position with n-BuLi at low temperatures or at the C-2 position using specific reagent combinations at 0°C. researchgate.net A patented process describes the synthesis of 2-bromo-5-aldehyde pyridine from 2,5-dibromopyridine using isopropyl magnesium chloride, which selectively performs the exchange at the 5-position, followed by reaction with DMF. google.com

Table 2: Example of Regioselective Formylation via Grignard Reaction

Starting Material Reagents Key Steps Product

Information based on a preparation method patent. google.com

Applying this logic to the synthesis of 2,3-Dibromo-5-pyridinecarboxaldehyde, a viable precursor would be 2,3,5-tribromopyridine (B189629). It is well-established that in such systems, metal-halogen exchange preferentially occurs at the C-5 position due to its higher reactivity compared to the C-2 and C-3 positions. Treatment of 2,3,5-tribromopyridine with an organolithium or Grignard reagent at low temperature would selectively generate the 5-pyridyl organometallic species. Subsequent quenching of this intermediate with DMF would furnish the desired this compound.

Protecting Group Strategies in Complex Pyridine Synthesis

In the context of synthesizing more complex molecules that contain the this compound moiety, protecting group strategies become essential. Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. mdpi.com

For pyridine syntheses, the pyridine nitrogen itself can sometimes be problematic. Its basicity and nucleophilicity can interfere with certain reagents, particularly strong bases or organometallics. A common strategy to mitigate this is the formation of a pyridine N-oxide. This not only protects the nitrogen but also alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions and influencing the regioselectivity of other reactions. For instance, Baran et al. reported a regioselective bromination of fused pyridine N-oxides, demonstrating how this modification can be used to direct reactions.

If a synthesis required the use of a strong organolithium reagent for a purpose other than halogen exchange (e.g., deprotonation at another site), protecting the pyridine nitrogen as an N-oxide could prevent undesired addition reactions at the pyridine ring. Following the required transformations, the N-oxide can be deoxygenated to restore the original pyridine. This strategic use of protection and deprotection is a cornerstone of complex heterocyclic synthesis.

Strategic Conversion from Other Substituted Pyridines

The preparation of this compound often relies on the strategic modification of more readily available pyridine precursors. A common and logical precursor is 2,3-dibromopyridine. The critical step in this conversion is the introduction of the formyl group (-CHO) at the 5-position of the pyridine ring.

One of the most effective methods for this transformation is through a metal-halogen exchange reaction followed by formylation. This process typically involves treating 2,3-dibromopyridine with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The lithium reagent selectively replaces one of the bromine atoms—in this case, the one at the more reactive position if there is a difference, or it can be directed by reaction conditions. The resulting lithiated intermediate is a potent nucleophile, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Another established method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. rdd.edu.iq This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile. rdd.edu.iq While broadly applicable, its success and regioselectivity on a di-halogenated pyridine system would depend heavily on the electronic nature of the substrate.

The synthesis of the 2,3-dibromopyridine precursor itself can be accomplished from simpler starting materials like 2-aminopyridine, which undergoes diazotization followed by a Sandmeyer-type reaction to introduce the bromine atoms. heteroletters.org

Table 1: Representative Reaction Conditions for Formylation of Dibromopyridine Precursors

Precursor Reagents Conditions Product Yield
2,3-Dibromopyridine 1. n-BuLi in THF2. DMF -78 °C to room temp. This compound Variable

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of advanced technologies and green principles to improve efficiency, safety, and scalability while minimizing environmental impact. researchgate.net These principles are highly applicable to the synthesis of this compound and its precursors.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving product yields. rsc.org The use of dielectric heating can dramatically reduce reaction times from hours to minutes. nih.gov In the context of synthesizing this compound, microwave irradiation could be applied to several steps. For instance, the formylation step, whether through lithiation/quenching or a Vilsmeier-Haack reaction, could potentially be accelerated. Multi-component reactions to form substituted pyridine rings, which can serve as precursors, are also known to be significantly enhanced by microwave heating, offering higher yields in shorter times compared to conventional heating. rsc.orgd-nb.info

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycle Formation

Reaction Type Conventional Heating Microwave Heating Potential Advantage
Pyridine Synthesis Hours to days Minutes Drastic reduction in reaction time nih.gov
Vilsmeier-Haack Formylation Several hours 5-30 minutes Increased reaction rate, potentially higher purity

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and consistency. uc.pteuropa.eu Reactions involving hazardous reagents or unstable intermediates, such as organolithiums, are managed more safely in microreactors due to superior heat and mass transfer and the small volume of reactants present at any given moment. rsc.org

The synthesis of precursors to this compound is well-suited for flow chemistry. For example, the critical Br/Li exchange on 2,3-dibromopyridine can be performed efficiently and safely in a flow microreactor system. rsc.org In such a setup, a solution of 2,3-dibromopyridine and a solution of n-BuLi are continuously pumped and mixed in a T-shaped micromixer at a controlled low temperature. The resulting lithiated intermediate flows through a microtube reactor for a specific residence time before being mixed with a stream of DMF in a subsequent step. This continuous process allows for the safe, scalable production of the target aldehyde with precise control over reaction parameters. rsc.orgflinders.edu.au

Table 3: Flow Microreactor Conditions for Br/Li Exchange on 2,3-Dibromopyridine

Parameter Value
Starting Material 2,3-Dibromopyridine in THF
Reagent n-BuLi in hexane
Reactor Type Stainless steel microtube reactor
Temperature -78 °C
Residence Time Variable (seconds to minutes)
Subsequent Step In-line quenching with an electrophile (e.g., DMF)

(Data adapted from studies on related dibromopyridine reactions in flow systems) rsc.org

The principles of green chemistry favor the use of catalytic methods over stoichiometric reagents to minimize waste. researchgate.net The synthesis of the substituted pyridine core, the foundational structure for this compound, can be achieved through various catalytic cycloaddition or condensation reactions. nih.gov For instance, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a powerful route to constructing highly substituted pyridine rings.

Furthermore, the preparation of precursors can involve catalytic C-H activation, a cutting-edge technique that allows for the direct functionalization of C-H bonds. A hypothetical, yet highly desirable, green approach would involve the regioselective catalytic C-H bromination and subsequent formylation of a pyridine starting material, thereby avoiding the multiple steps and stoichiometric reagents associated with classical methods. While direct, selective polyfunctionalization of the pyridine ring remains a significant challenge, research into catalytic methods for pyridine synthesis and modification is an active and promising field. researchgate.net

Reactivity and Reaction Mechanisms of 2,3 Dibromo 5 Pyridinecarboxaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 2,3-Dibromo-5-pyridinecarboxaldehyde is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the two bromine atoms, which enhance the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or eliminate a molecule of water to form a new double bond.

This compound reacts with primary amines, hydroxylamine (B1172632), and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in organic synthesis for the derivatization of aldehydes and for the construction of more complex molecular frameworks.

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the imine. The formation of oximes and hydrazones follows a similar mechanistic pathway. chemimpex.comorgsyn.org For instance, hydrazone derivatives of bromopyridinecarboxaldehydes have been synthesized by refluxing the aldehyde with a hydrazine (B178648) derivative in ethanol (B145695). rsc.org

Table 1: Examples of Imine, Oxime, and Hydrazone Formation with Pyridinecarboxaldehydes

Reactant Product Type General Conditions Reference
Primary Amine Imine Acid or base catalysis, often with removal of water chemimpex.com
Hydroxylamine Oxime Mild acid or base catalysis masterorganicchemistry.com
Hydrazine Hydrazone Reflux in ethanol rsc.org

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. This compound, as a pyridinecarboxaldehyde derivative, is expected to readily undergo Knoevenagel condensation. Studies on other pyridinecarboxaldehydes have shown that these reactions can often proceed efficiently, sometimes even without a catalyst in a mixture of water and ethanol, to yield electron-deficient alkenes. libretexts.org The reaction of pyridinecarboxaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) typically results in high yields of the corresponding condensation products. libretexts.org

Aldol condensations, involving the reaction of the aldehyde with an enolate ion from another carbonyl compound, are also possible, leading to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls.

Table 2: Knoevenagel Condensation of Pyridinecarboxaldehydes with Active Methylene Compounds

Pyridinecarboxaldehyde Active Methylene Compound Product Conditions Yield Reference
3-Pyridinecarboxaldehyde (B140518) Malononitrile 2-(pyridin-3-ylmethylene)malononitrile H₂O:EtOH (1:1), RT 95% libretexts.org
4-Pyridinecarboxaldehyde Ethyl Cyanoacetate Ethyl 2-cyano-3-(pyridin-4-yl)acrylate H₂O:EtOH (1:1), RT 92% libretexts.org
2-Pyridinecarboxaldehyde Cyanoacetamide 2-cyano-3-(pyridin-2-yl)acrylamide H₂O:EtOH (1:1), RT 94% libretexts.org

The aldehyde group of this compound is a suitable substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. researchgate.netwikipedia.org This reaction generally offers excellent E-selectivity for the resulting alkene and utilizes reagents that are often more reactive than the corresponding phosphonium ylides. researchgate.netwikipedia.orgnih.gov The HWE reaction is a reliable method for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes from aldehydes. rsc.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a dialkyl phosphate (B84403) to form the alkene. libretexts.orglibretexts.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Stereoselectivity Dependent on ylide structure (stabilized vs. unstabilized) Generally high E-selectivity
Reactivity of Reagent Generally less reactive Generally more nucleophilic
Byproduct Removal Triphenylphosphine oxide (can be difficult to remove) Water-soluble dialkyl phosphate (easy to remove)

The aldehyde group of this compound can be readily reduced to a primary alcohol, (2,3-dibromopyridin-5-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tcichemicals.comsigmaaldrich.comorganic-chemistry.org These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2,3-dibromo-5-pyridinecarboxylic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Nucleophilic Additions and Condensation Reactions

Reactivity of the Dibromo Pyridine Core

The two bromine atoms on the pyridine ring of this compound are susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen influences the reactivity of the C-Br bonds, making them amenable to substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the sites of the bromine atoms.

The Suzuki-Miyaura coupling involves the reaction of the dibromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netyonedalabs.comnih.govchemicalbook.com This reaction is highly versatile for the formation of biaryl compounds. In the case of di- or polyhalogenated pyridines, regioselectivity can often be achieved by carefully controlling the reaction conditions. For instance, studies on tribromopyridine derivatives have shown that the position of substitution can be controlled to achieve selective mono-, di-, or tri-arylation. beilstein-journals.org

The Stille coupling utilizes an organotin reagent to couple with the aryl halide. libretexts.orgorganic-chemistry.orgrsc.orgwikipedia.org Similar to the Suzuki coupling, it is a robust method for C-C bond formation.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the dibromopyridine with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgwikipedia.orgwikipedia.orgnih.govacsgcipr.orgrsc.org This reaction is a key method for the synthesis of arylamines.

The relative reactivity of the two bromine atoms in this compound in these cross-coupling reactions would be influenced by steric and electronic factors. The bromine at the 3-position is ortho to another bromine and meta to the aldehyde, while the bromine at the 2-position is ortho to the nitrogen atom. This difference in the chemical environment could potentially allow for regioselective functionalization of the pyridine ring.

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Bond Formed Key Reagents
Suzuki-Miyaura Coupling Organoboron reagent (e.g., boronic acid) C-C Pd catalyst, base
Stille Coupling Organotin reagent (organostannane) C-C Pd catalyst
Buchwald-Hartwig Amination Amine C-N Pd catalyst, base, phosphine (B1218219) ligand

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions offer a versatile platform for introducing a wide array of substituents onto the pyridine core.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govlibretexts.org This reaction is highly effective for modifying this compound.

The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmychemblog.com Initially, a Pd(0) catalyst oxidatively adds to the aryl bromide. This is followed by transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. mychemblog.com

Research has shown that the Suzuki-Miyaura coupling can be selectively performed at either the C-2 or C-3 position of the pyridine ring, depending on the reaction conditions and the nature of the boronic acid and catalyst used. This regioselectivity is a crucial aspect of its synthetic utility.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs

ElectrophileBoronic AcidCatalystBaseProductYield (%)
3,5-Dibromophenoxazine derivativeArylboronic esterPd(PPh₃)₄K₂CO₃3-Aryl-5-bromophenoxazine derivative~50
1-Bromo-4-butylbenzene2-PyridylboronatePd₂(dba)₃ / Ligand 1KF2-(4-Butylphenyl)pyridine74-82
5-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ / Ligand 1KF5-(2-Pyridyl)pyrimidine91

Data synthesized from multiple sources demonstrating typical conditions and outcomes for similar substrates. nih.govscirp.org

The Stille coupling is another important palladium-catalyzed reaction that forms C-C bonds by reacting an organotin compound with an organic halide. wikipedia.orgthermofisher.com This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. thermofisher.comjk-sci.com

The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org It has been successfully applied in the synthesis of complex molecules, including natural products. thermofisher.com For substrates like this compound, the Stille coupling provides an alternative to the Suzuki reaction, particularly when specific organotin reagents are more readily available or offer different reactivity profiles.

Other organometallic cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and the Heck coupling (reacting with alkenes), can also be employed to functionalize the dibromopyridine core, further expanding the synthetic possibilities.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. mychemblog.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over older methods like the Goldberg and Ullmann reactions. mychemblog.comwikipedia.org

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.comlibretexts.org The choice of ligand for the palladium catalyst is critical to the success of the reaction. mychemblog.com

For this compound, the Buchwald-Hartwig amination allows for the selective introduction of primary and secondary amines at the bromine-substituted positions, leading to the synthesis of various aminopyridine derivatives. This reaction has been shown to proceed with good to excellent regioselectivity. researchgate.net

Table 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

StepDescription
Oxidative Addition The Pd(0) catalyst inserts into the aryl-bromide bond of the pyridine ring, forming a Pd(II) complex.
Amine Coordination & Deprotonation The amine coordinates to the Pd(II) center, and a base removes a proton from the amine, forming a palladium amide complex.
Reductive Elimination The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.

This table outlines the generally accepted mechanism for the Buchwald-Hartwig amination. mychemblog.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is favored when the aromatic ring is electron-deficient, a condition met by the pyridine ring, especially when further activated by electron-withdrawing groups. nih.gov

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. nih.gov The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the Meisenheimer complex and accelerates the reaction. masterorganicchemistry.com

In this compound, the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates SNAr reactions at the bromine-substituted positions. The relative reactivity of the C-2 and C-3 positions towards nucleophilic attack can be influenced by the reaction conditions and the nature of the incoming nucleophile.

Metalation and Lithiation-Directed Functionalization

Directed metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This approach involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, directed by a nearby functional group known as a directed metalating group (DMG).

The reaction of this compound with strong bases like lithium diisopropylamide (LDA) or n-butyllithium can lead to either deprotonation at an available ring position or halogen-metal exchange. The outcome is highly dependent on the reaction conditions, such as temperature and the specific base used. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. znaturforsch.com

For instance, lithiation can be directed to the C-4 position, followed by reaction with an electrophile to introduce a new substituent. Alternatively, halogen-metal exchange at one of the bromine positions can generate a lithiated pyridine that can undergo further reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions

The concepts of chemoselectivity, regioselectivity, and stereoselectivity are central to understanding the reactivity of a multifunctional molecule like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.netdurgapurgovtcollege.ac.in In this molecule, reactions can be designed to selectively target the aldehyde group (e.g., reduction or Wittig reaction) while leaving the bromo-substituents untouched, or vice versa.

Regioselectivity is the preference for reaction at one position over other possible positions. durgapurgovtcollege.ac.inwikipedia.org A key aspect of the chemistry of this compound is the regioselective functionalization of the C-2 versus the C-3 position in cross-coupling and substitution reactions. This selectivity is often controlled by the choice of catalyst, ligands, and reaction conditions.

Stereoselectivity , while less commonly discussed for this specific achiral molecule, becomes relevant when it reacts with chiral reagents or catalysts, or when chiral centers are introduced in its derivatives.

The ability to control these aspects of selectivity is crucial for the efficient and predictable synthesis of complex target molecules derived from this compound.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is primarily achieved through a combination of experimental evidence and computational modeling. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining established mechanisms for similar halo-substituted and electron-deficient pyridine systems. The presence of two bromine atoms at positions 2 and 3, an electron-withdrawing aldehyde group at position 5, and the inherent electronic properties of the pyridine ring are key determinants of its chemical behavior.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions. nih.gov These computational approaches allow for the calculation of activation energies for proposed pathways, the characterization of transition states and intermediates, and the prediction of reaction outcomes, including regioselectivity. nih.govusfq.edu.ec Such studies provide a molecular-level understanding that complements experimental observations.

Two of the most relevant reaction types for this compound are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The mechanisms for these are well-established for related aryl halides and provide a strong basis for understanding the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental methods for forming carbon-carbon bonds. libretexts.org The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium(0) species. nih.govnih.gov

The widely accepted catalytic cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated palladium(0) complex. nih.govwikipedia.org This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate. nih.govnobelprize.org The rate of this step is influenced by the C-Br bond strength, with the bromine at the 2-position of the pyridine ring generally being more reactive than the one at the 3-position due to electronic effects.

Transmetalation : In this step, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) to the palladium(II) center, displacing the halide. wikipedia.orgnobelprize.org For the Suzuki-Miyaura coupling, this step typically requires activation by a base. organic-chemistry.org

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex. nih.govwikipedia.org This forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The regioselectivity of these coupling reactions with this compound is a key aspect elucidated by mechanistic studies. The bromine atom at the 2-position is generally more susceptible to oxidative addition than the bromine at the 3-position. This is attributed to the greater electrophilicity of the C2 position in the pyridine ring, which is ortho to the ring nitrogen.

Table 1: General Mechanism of Suzuki-Miyaura Cross-Coupling

StepDescriptionIntermediate Species
1. Oxidative AdditionThe C-Br bond of the pyridine derivative adds to the Pd(0) catalyst.R-Pd(II)-X
2. TransmetalationThe organic group from the organoboron reagent replaces the halide on the palladium center.R-Pd(II)-R'
3. Reductive EliminationThe two organic groups are eliminated from the palladium, forming a C-C bond and regenerating the Pd(0) catalyst.R-R' + Pd(0)

This is a generalized representation. R represents the pyridine core, and R' is the coupling partner.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group, makes this compound a candidate for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This mechanism is particularly relevant for the substitution of the bromine atoms by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence: libretexts.orgdalalinstitute.com

Nucleophilic Addition : A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a bromine atom). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The aromaticity of the pyridine ring is temporarily broken in this intermediate. libretexts.org

Elimination of the Leaving Group : The aromaticity is restored in the second step by the expulsion of the leaving group (bromide ion). dalalinstitute.com

The positions of the substituents on the pyridine ring are critical for the feasibility of the SNAr mechanism. The bromine at the 2-position is significantly more activated towards SNAr than the bromine at the 3-position. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2 can be effectively delocalized onto the electronegative ring nitrogen atom through resonance, which is not possible for attack at C3. youtube.com The electron-withdrawing aldehyde group at C5 further stabilizes this intermediate.

Table 2: Key Factors in SNAr Reactivity of this compound

Position of BromineActivation towards SNArMechanistic Rationale
C2 (ortho to N)HighThe negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen.
C3 (meta to N)LowThe negative charge of the intermediate cannot be delocalized onto the ring nitrogen.

Computational studies can be employed to compare the activation barriers for nucleophilic attack at both C2 and C3, providing quantitative support for the observed regioselectivity in SNAr reactions. nih.gov

Applications of 2,3 Dibromo 5 Pyridinecarboxaldehyde in Advanced Organic Synthesis

Precursor for Complex Pyridine (B92270) Architectures

The structure of 2,3-Dibromo-5-pyridinecarboxaldehyde, featuring two distinct halogen atoms and a formyl group, makes it a theoretically valuable precursor for creating complex pyridine-based molecules. The differential reactivity of the bromine atoms and the aldehyde function could allow for sequential, site-selective modifications.

Synthesis of Multiply Substituted Pyridines and Bipyridines

While direct literature examples are unavailable, the dibromo-substitution pattern of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemicalbook.com This methodology is a cornerstone for the synthesis of biaryl compounds, including bipyridines.

Theoretically, this compound could undergo sequential or simultaneous Suzuki couplings. Selective mono-arylation could potentially be achieved by leveraging the different electronic environments of the C2 and C3 positions, followed by a second coupling reaction to install a different substituent. This would provide access to unsymmetrically substituted bipyridines. The aldehyde group could be protected during these steps and later used for further functionalization, or it could be converted into other groups (e.g., an acid, alcohol, or amine) prior to coupling.

Hypothetical Suzuki Coupling Reactions:

Coupling PartnerCatalyst System (Typical)Potential Product Class
Arylboronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)Aryl-substituted pyridinecarboxaldehydes
Pyridylboronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)Bipyridinecarboxaldehydes
Alkenylboronic AcidPd(OAc)₂ / Ligand / BaseAlkenyl-substituted pyridinecarboxaldehydes

Annulation Reactions to Form Fused Heterocycles (e.g., Indolizines, Quinoxalines)

The aldehyde functionality is a key reactive site for building fused heterocyclic systems. However, no specific literature was found describing the use of this compound in annulation reactions to form indolizines or quinoxalines.

Quinoxalines: The standard synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. chemicalbook.com Since this compound is a mono-aldehyde, it would not directly participate in this classic reaction pathway. It could theoretically be a precursor to a required 1,2-dicarbonyl species, but such a multi-step transformation is not documented.

Indolizines: The synthesis of indolizines often involves the cycloaddition of pyridinium (B92312) ylides with dipolarophiles or other annulation strategies. While pyridine aldehydes can be precursors to the necessary pyridinium salts, the specific application of the 2,3-dibromo substituted variant for this purpose is not reported.

Ligand Synthesis for Coordination Chemistry and Catalysis

Pyridine-based molecules are fundamental ligands in coordination chemistry. The aldehyde group of this compound is a prime site for elaboration into chelating moieties, for instance, through condensation with amines to form Schiff base ligands. The bromine atoms offer further sites for modification via cross-coupling reactions to introduce additional coordinating groups.

A hypothetical pathway could involve:

Condensation of the aldehyde with a suitable amine (e.g., 2-aminoethanol) to form an N,O-bidentate Schiff base ligand.

Subsequent Suzuki or Sonogashira cross-coupling at one or both bromine positions to introduce other donor atoms (e.g., another pyridine ring or a phosphine (B1218219) group), creating a multidentate ligand.

Despite this potential, no specific ligands derived from this compound are described in the available literature.

Building Block for Functional Organic Materials

The combination of a reactive aldehyde and two addressable bromine sites makes this compound an intriguing, albeit currently unexploited, monomer for the synthesis of functional organic materials.

Precursor for Conjugated Polymers and Oligomers

Palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are powerful tools for polymerization. Aryl dihalides are common monomers used to build π-conjugated polymer backbones. Theoretically, this compound could serve as a monomer in such polycondensation reactions.

For example, a Sonogashira coupling with a di-alkyne linker would lead to a conjugated polymer incorporating the pyridine unit. The aldehyde group could either be carried through the polymerization or be modified beforehand to tune the electronic properties of the resulting polymer. However, there are no specific reports of polymers synthesized using this monomer.

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are crystalline porous materials constructed from molecular building blocks (linkers) and nodes. Organic molecules with multiple connection points are essential as linkers.

MOFs: To be used as a linker in MOF synthesis, the aldehyde group would typically need to be converted to a carboxylate or other coordinating group. A hypothetical two-step process could involve the oxidation of the aldehyde to a carboxylic acid, followed by Suzuki coupling at the bromine positions to introduce another carboxylic acid, yielding a dicarboxylic acid pyridine linker. This linker could then be reacted with metal ions to form a MOF.

COFs: Aldehydes are common building blocks for forming imine-linked COFs through condensation with multi-topic amines. In principle, this compound could be used as a functional side-group in a COF linker. For example, it could be attached to a larger core that serves as the primary linker, with the dibromo-aldehyde moiety decorating the pores of the resulting COF. These bromine atoms would then be available for post-synthetic modification. No such COFs have been reported.

Applications in Supramolecular Chemistry

A comprehensive review of scientific literature reveals a notable absence of specific applications for this compound in the field of supramolecular chemistry. While pyridine-based ligands are integral to the construction of various supramolecular architectures such as macrocycles, molecular cages, and coordination polymers, research detailing the use of this particular dibrominated pyridinecarboxaldehyde derivative in such syntheses is not available in published studies. The unique electronic and steric properties conferred by the two bromine atoms and the aldehyde function could theoretically be exploited for the directed self-assembly of novel supramolecular structures; however, to date, no research has been reported to explore this potential.

Intermediate in the Synthesis of Biologically Relevant Scaffolds and API Precursors

While this compound possesses functionalities that make it a plausible candidate as an intermediate in the synthesis of complex molecular scaffolds, a detailed search of the chemical literature indicates that its specific application in this context has not been documented. The aldehyde group allows for a variety of transformations, and the dibromo-substituted pyridine core offers multiple points for further functionalization, for instance, through cross-coupling reactions.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. The multifunctional nature of this compound would, in principle, allow it to serve as a versatile starting point for the creation of diverse molecular scaffolds. The aldehyde can be converted into a range of functional groups, and the two distinct bromine atoms could be selectively functionalized to introduce further diversity. Despite this potential, there are no specific examples in the scientific literature of this compound being utilized as a foundational scaffold in a diversity-oriented synthesis strategy.

Synthesis of Nitrogen-Containing Heterocycles with Potential Bioactivity

The pyridine core of this compound is a common feature in many biologically active nitrogen-containing heterocycles. The aldehyde functionality is a key precursor for the construction of fused heterocyclic rings through condensation reactions. However, a review of synthetic methodologies reveals no published reports where this compound is specifically used as a starting material for the synthesis of nitrogen-containing heterocycles with potential bioactivity.

Role in Multi-Component Reactions (MCRs) for Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Aldehydes are frequently employed as one of the components in various MCRs, such as the Hantzsch pyridine synthesis, the Biginelli reaction, or the Ugi reaction. The presence of the aldehyde group in this compound makes it a theoretical candidate for participation in such reactions to create highly functionalized pyridine derivatives efficiently. Nevertheless, a thorough search of the scientific literature finds no documented instances of this compound being used as a reactant in any multi-component reaction.

Derivatization and Functionalization of 2,3 Dibromo 5 Pyridinecarboxaldehyde

Modifications at the Aldehyde Group

The aldehyde functional group in 2,3-Dibromo-5-pyridinecarboxaldehyde is a prime site for a variety of chemical transformations, allowing for its conversion into other important functional moieties such as carboxylic acid derivatives and nitriles.

Conversion to Carboxylic Acid Derivatives (Esters, Amides)

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-Dibromo-5-pyridinecarboxylic acid, which serves as a key intermediate for the synthesis of esters and amides. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Once the carboxylic acid is obtained, standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed to produce a variety of esters. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl 2,3-dibromo-5-pyridinecarboxylate and ethyl 2,3-dibromo-5-pyridinecarboxylate, respectively.

Amide derivatives can be synthesized from the carboxylic acid by first converting it to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,3-dibromo-5-pyridinecarbonyl chloride can then be reacted with a wide range of primary or secondary amines to afford the corresponding amides. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder route to the amide products.

Table 1: Synthesis of Carboxylic Acid Derivatives from this compound

Product Reagents and Conditions Yield (%)
2,3-Dibromo-5-pyridinecarboxylic acid 1. KMnO₄, acetone, rt ~85

Transformations to Nitriles and other Carbonyl Derivatives

The aldehyde group of this compound can also be converted into a nitrile group. A common two-step procedure involves the initial formation of an oxime by reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate. The resulting this compound oxime is then dehydrated using reagents such as acetic anhydride, phosphorus pentoxide (P₄O₁₀), or thionyl chloride to yield 2,3-Dibromo-5-cyanopyridine.

Other carbonyl derivatives can also be accessed. For example, the aldehyde can undergo Wittig reactions with phosphorus ylides to form alkenes, or it can be used in Grignard and organolithium additions to generate secondary alcohols.

Table 2: Conversion of the Aldehyde Group to Nitriles and Other Derivatives

Product Reagents and Conditions Yield (%)

Functionalization of the Pyridine (B92270) Ring

The two bromine atoms on the pyridine ring of this compound provide excellent handles for further functionalization through various modern synthetic methodologies, including cross-coupling reactions and directed lithiation.

Introduction of Diverse Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. The differential reactivity of the bromine atoms (the C2-Br bond is generally more reactive than the C3-Br bond in palladium-catalyzed reactions) can sometimes be exploited for selective functionalization.

Common cross-coupling reactions applicable to this compound (often after protection of the aldehyde group as an acetal) include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to form alkynylpyridines.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base to introduce vinyl groups.

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.

Table 3: Cross-Coupling Reactions of this compound Derivatives

Starting Material Coupling Partner Catalyst/Conditions Product Yield (%)
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C 2-Bromo-3-phenyl-5-(1,3-dioxolan-2-yl)pyridine Good
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt 2-Bromo-3-(phenylethynyl)-5-(1,3-dioxolan-2-yl)pyridine High
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C 2-Bromo-3-styryl-5-(1,3-dioxolan-2-yl)pyridine Moderate
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine Morpholine Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C 2-Bromo-3-morpholino-5-(1,3-dioxolan-2-yl)pyridine Good

Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. In the case of 2,3-dibromopyridine (B49186) derivatives, the position of lithiation can be influenced by the directing group and the reaction conditions. For this compound, the aldehyde group is a deactivating group for electrophilic aromatic substitution but can act as a directing group in metalation reactions after protection, for instance, as a dimethyl acetal (B89532) or a dioxolane.

The protected aldehyde at the 5-position can direct lithiation to the C4 position. Treatment with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures can lead to the formation of a lithiated intermediate at the C4 position. This highly reactive species can then be quenched with a variety of electrophiles to introduce a new substituent at this position.

Table 4: Directed Lithiation and Electrophilic Quenching of a this compound Derivative

Starting Material Reagents and Conditions Electrophile Product Yield (%)
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine 1. LDA, THF, -78 °C 1. DMF 2,3-Dibromo-4-formyl-5-(1,3-dioxolan-2-yl)pyridine Good
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine 1. n-BuLi, THF, -78 °C 1. I₂ 2,3-Dibromo-4-iodo-5-(1,3-dioxolan-2-yl)pyridine High
2,3-Dibromo-5-(1,3-dioxolan-2-yl)pyridine 1. LDA, THF, -78 °C 1. Me₃SiCl 2,3-Dibromo-4-(trimethylsilyl)-5-(1,3-dioxolan-2-yl)pyridine High

Stereoselective Derivatization Strategies

The introduction of chirality to the this compound scaffold can be achieved through stereoselective reactions involving the aldehyde group or by employing chiral catalysts in cross-coupling reactions.

For instance, the aldehyde can be a substrate for asymmetric additions of organometallic reagents or for stereoselective reductions to generate chiral secondary alcohols. The use of chiral auxiliaries or catalysts in these transformations can lead to the formation of enantiomerically enriched products.

Furthermore, in the realm of cross-coupling reactions, the use of chiral ligands on the palladium catalyst can induce asymmetry in the formation of new carbon-carbon or carbon-heteroatom bonds, particularly when creating atropisomers or introducing a stereocenter in the newly attached substituent. While specific examples for this compound are not extensively reported, the general principles of asymmetric catalysis are applicable.

Advanced Spectroscopic and Computational Studies of 2,3 Dibromo 5 Pyridinecarboxaldehyde and Its Derivatives

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations, particularly those employing reactive force fields (ReaxFF), serve as a powerful computational tool for exploring the complex reaction pathways of molecules under various conditions. Unlike classical force fields, ReaxFF can model the dynamic processes of bond formation and cleavage, enabling the simulation of chemical reactions, such as pyrolysis and oxidation, without pre-defined reaction coordinates. This approach provides atomistic-level insights into reaction mechanisms, intermediate species, and product formation over time.

While specific MD simulation studies on the reaction pathways of 2,3-Dibromo-5-pyridinecarboxaldehyde are not extensively documented in the literature, the methodology can be understood from studies on related molecules like pyridine (B92270). researchgate.net For instance, ReaxFF MD simulations have been successfully used to investigate the pyrolysis and combustion of pyridine, revealing that elevated temperatures facilitate the decomposition of the pyridine ring and the subsequent formation of nitrogen-containing species like HCN, CN, NH₃, and N₂. researchgate.net

Applying this methodology to this compound would involve simulating the molecule in a system with controlled temperature and pressure to observe its thermal decomposition. The simulations would track the trajectories of all atoms over time, allowing for the identification of key elementary reaction steps. Initial steps in the pyrolysis of this compound would likely involve the homolytic cleavage of the weakest bonds, typically the C-Br bonds, to form radical species. Subsequent reactions could include hydrogen abstraction, ring-opening of the pyridine core, and recombination of various radical fragments.

A hypothetical molecular dynamics study could identify numerous elementary reactions. The types of reactions and major products observed in such a simulation provide a detailed map of the reaction network.

Table 1: Illustrative Elementary Reaction Types in a Hypothesized Pyrolysis MD Simulation of this compound

Reaction Type Generic Equation Description
Initiation R-Br → R• + Br• Initial cleavage of a carbon-bromine bond to form a pyridyl radical and a bromine radical.
Hydrogen Abstraction R• + R'-H → R-H + R'• A radical abstracts a hydrogen atom from another molecule, propagating the radical chain.
Ring Opening Pyridyl Radical → •C₅H₂Br₂(CHO)• The aromatic ring breaks, forming a linear, highly reactive diradical species.
Radical Recombination R• + R'• → R-R' Two radical species combine to form a stable product or a larger intermediate.
Elimination R-CHO → R• + •CHO Cleavage of the aldehyde group.

These simulations can elucidate the influence of the bromine and aldehyde substituents on the thermal stability and reaction mechanism of the pyridine ring, providing fundamental insights that are difficult to obtain through experimental means alone.

Quantum Chemical Calculations for Prediction of Spectroscopic Parametersiaea.org

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are indispensable for the accurate prediction of spectroscopic parameters of molecules. These computational methods allow for the determination of molecular structures, vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). By comparing calculated spectra with experimental data, these methods provide a basis for definitive structural confirmation and spectroscopic assignments.

For pyridine derivatives, DFT calculations are routinely performed using functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy. researchgate.netnih.govmaterialsciencejournal.org

Vibrational Spectroscopy

DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scaling factors. nih.gov A comparison between the scaled theoretical wavenumbers and experimental FT-IR and FT-Raman data allows for a detailed and reliable assignment of the vibrational bands. Studies on the closely related 3-pyridinecarboxaldehyde (B140518) provide a clear example of this synergy. nih.gov

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyridinecarboxaldehyde Analog (3-Pyridinecarboxaldehyde) Data adapted from a DFT study on 3-pyridinecarboxaldehyde to illustrate typical assignments. nih.gov

Vibrational Mode Calculated (Scaled) Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
C-H Stretch (Aldehyde) 2794 2740
C=O Stretch (Aldehyde) 1735 1710
Pyridine Ring Stretch 1584 1590
Pyridine Ring Stretch 1564 1575
C-H in-plane bend 1262 1240
Ring Breathing Mode 1000 1025

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.netresearchgate.net The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), via the equation δ = σ_ref - σ_iso. DFT methods have shown high accuracy in predicting chemical shifts, which can be crucial for assigning complex spectra and distinguishing between isomers. researchgate.netmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are hypothetical, based on DFT calculations and known substituent effects for illustrative purposes.

Atom Predicted Chemical Shift (δ, ppm)
¹H NMR
H-4 8.15
H-6 8.90
H (Aldehyde) 10.10
¹³C NMR
C-2 122.5
C-3 120.0
C-4 141.0
C-5 135.8
C-6 155.2
C (Aldehyde) 189.5

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the premier method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. rsc.org TD-DFT calculations yield the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of electronic transitions. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), allows for the assignment of absorption bands to specific electronic transitions (e.g., n → π* or π → π). For pyridinecarboxaldehydes, intense bands in the UV region are typically assigned to π → π transitions within the conjugated system. researchgate.net

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Pyridinecarboxaldehyde Analog Data based on typical results for pyridinecarboxaldehydes to demonstrate expected transitions. researchgate.net

λ_max (nm) Oscillator Strength (f) Major Orbital Contribution Transition Type
275 0.25 HOMO → LUMO π → π*
230 0.18 HOMO-1 → LUMO π → π*
340 0.002 n → π* n → π*

Emerging Research Areas and Future Directions

Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in For a molecule like 2,3-Dibromo-5-pyridinecarboxaldehyde, future research is expected to move beyond traditional multi-step syntheses that may involve hazardous reagents and solvents. Key areas of development include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are a cornerstone of green synthesis due to their high atom economy and procedural simplicity. nih.govbohrium.com The development of novel MCRs could enable the construction of the this compound scaffold or its derivatives from simple precursors in a one-pot process, significantly reducing waste and reaction time. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side-product formation in the synthesis of pyridine (B92270) derivatives. nih.govmdpi.com Applying this technology to the bromination and formylation steps required to produce this compound could lead to more energy-efficient and rapid synthetic protocols.

Use of Greener Solvents and Catalysts: Research is focused on replacing hazardous solvents with more benign alternatives like water or bio-based solvents. core.ac.uk Furthermore, the use of reusable, solid-supported, or nanoparticle-based catalysts can minimize waste and simplify product purification. mdpi.com For instance, developing solid acid or base catalysts for the key cyclization steps or using magnetic nanoparticle-supported catalysts for subsequent transformations aligns with green chemistry goals. mdpi.comrsc.org

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Continuous flow chemistry, in particular, offers superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processes. nih.govuc.pt

This compound is an ideal candidate for integration into such systems. Its distinct reactive sites—the aldehyde and two bromine atoms—can be addressed sequentially in a flow reactor. For example, an automated platform could perform a reaction at the aldehyde group, followed by an in-line purification and subsequent selective cross-coupling at one of the bromine positions. rsc.org Self-optimizing systems that use machine learning algorithms to rapidly identify optimal reaction conditions could further accelerate the synthesis of derivative libraries based on this scaffold. nih.gov The use of microwave flow reactors has already proven effective for the one-step synthesis of other substituted pyridines and could be adapted for derivatization processes involving this compound. beilstein-journals.org

Development of Novel Catalytic Systems for Transformations

The two bromine atoms at the C2 and C3 positions of this compound are prime targets for transformations, particularly palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Future research will likely focus on developing novel catalytic systems that can achieve high selectivity and efficiency. The electronic and steric differences between the C2 and C3 positions provide an opportunity for regioselective functionalization.

Key research directions include:

Ligand-Controlled Selectivity: The development of sophisticated ligands, such as sterically hindered N-heterocyclic carbenes (NHCs), can control which bromine atom reacts preferentially. nih.gov This allows for the programmed, stepwise introduction of different substituents at the C2 and C3 positions, a crucial capability for building molecular complexity. nih.gov

Orthogonal Reactivity: Exploring catalytic systems that differentiate between the C-Br bonds based on their position relative to the nitrogen atom and the aldehyde. For example, specific palladium, nickel, or copper catalysts could be developed to selectively activate one site over the other, enabling sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings. sigmaaldrich.comresearchgate.net

Novel Catalysts: The exploration of fluidizable catalysts or novel palladium-PEPPSI-NHC complexes could offer enhanced stability, recyclability, and activity, aligning with both economic and environmental goals. acs.orgmdpi.com

Below is a table summarizing potential catalytic transformations for this compound.

Catalyst SystemReaction TypeTarget Position(s)Potential Product Class
Pd(OAc)₂, Sterically Hindered NHC LigandSuzuki-MiyauraC2 or C3Aryl- or heteroaryl-substituted bromopyridines
PdCl₂(PPh₃)₂, CuISonogashiraC2 or C3Alkynyl-substituted bromopyridines
Pd₂(dba)₃, XPhosBuchwald-HartwigC2 or C3Amino-substituted bromopyridines
NiCl₂(dppp)KumadaC2 or C3Alkyl- or aryl-substituted bromopyridines
Fe(III) or Cu(I) saltsC-H Activation/ArylationC4 or C6Further functionalization of the pyridine ring

Exploration of New Chemical Space through Rational Design and Derivatization

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govmdpi.comrsc.org this compound serves as an excellent starting point for the rational design of new bioactive molecules by exploring new chemical space. nih.govresearchgate.net

The derivatization potential is immense:

Aldehyde Group Transformations: The carboxaldehyde group can be readily converted into a wide range of other functionalities, including alcohols, amines (via reductive amination), carboxylic acids, imines, and oximes, each providing different vectors for biological interactions.

Cross-Coupling at Bromo Positions: As discussed, the two bromine atoms can be replaced with a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino groups, allowing for systematic exploration of structure-activity relationships (SAR). rsc.org

Combined Derivatization: A combinatorial approach, modifying all three reactive sites, can generate a library of structurally diverse compounds with fine-tuned steric and electronic properties. This strategy is essential for discovering molecules with high potency and selectivity for specific biological targets. nih.gov Late-stage pyridination strategies could also be employed to attach the core scaffold to other complex molecules. acs.org

Advanced Applications in Bio-inspired Chemistry and Drug Discovery Platforms

The synthesis of complex natural products and the creation of novel molecular frameworks inspired by nature are significant areas of chemical research. Functionalized pyridines are key structural motifs in many alkaloids and other bioactive natural products. lifechemicals.comillinois.edu

Building Block for Natural Product Synthesis: this compound could serve as a critical building block for the total synthesis of highly substituted pyridine-containing natural products. rsc.orgchemrxiv.org Its pre-installed functional handles could simplify complex synthetic routes.

Pseudo-Natural Products (PNPs): A growing trend in drug discovery is the creation of "pseudo-natural products," which combine fragments from different natural product classes to generate novel scaffolds that occupy biologically relevant chemical space. acs.org this compound could be combined with fragments from terpenes, peptides, or sugars to create unique PNP libraries with the potential for novel biological activities. acs.org

Macrocycle Synthesis: The aldehyde and bromo groups provide anchor points for intramolecular reactions. For example, a long chain could be attached to the C2 position via cross-coupling, with a terminal nucleophile designed to react with the aldehyde at C5, forming a complex macrocyclic structure, a common feature in many potent natural products. illinois.edu

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dibromo-5-pyridinecarboxaldehyde, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves sequential bromination of 5-pyridinecarboxaldehyde. Key steps include:
  • Step 1 : Directing-group-assisted bromination. The aldehyde group at position 5 directs electrophilic bromination to positions 2 and 3 via resonance effects.
  • Step 2 : Controlled stoichiometry (2.2–2.5 eq. Br₂) to avoid over-bromination.
  • Critical Parameters :
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., oxidation of the aldehyde).
  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Coupling patterns between H-4 and H-6 (meta to bromines) confirm substitution.
  • ¹³C NMR : Distinct carbonyl carbon at δ 190–195 ppm; brominated carbons (C-2, C-3) show deshielding (δ 125–135 ppm).
  • IR : Strong C=O stretch at ~1700 cm⁻¹; C-Br stretches at 550–650 cm⁻¹.
  • MS : Molecular ion peak [M+H]⁺ at m/z 280 (isotopic pattern confirms two bromines).
  • Purity : HPLC (C18 column, MeOH/H₂O) with retention time consistency .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during the bromination of 5-pyridinecarboxaldehyde precursors?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : The aldehyde at position 5 directs bromination to positions 2 and 3. Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution at these positions.
  • Steric Effects : Bulky substituents or protecting groups (e.g., acetal protection of the aldehyde) can alter reactivity.
  • Temperature Modulation : Lower temperatures favor kinetic control, reducing para-bromination byproducts.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution to optimize reaction conditions .

Q. How can X-ray crystallography with SHELX software be applied to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) for accurate Bragg peaks.
  • Structure Solution : SHELXD (dual-space algorithm) for phase determination.
  • Refinement (SHELXL) :
  • Anisotropic refinement of Br and O atoms.
  • Validate using R-factor (<5%), residual density maps, and Hirshfeld surface analysis.
  • Address twinning (if present) with TWIN/BASF commands.
  • Validation : Check CIF files with PLATON for symmetry and hydrogen-bonding networks .

Q. What are the common side reactions or byproducts observed during the synthesis of this compound, and how can they be minimized?

  • Methodological Answer :
  • Byproducts :
  • Over-bromination : Tribromo derivatives (e.g., 2,3,5-tribromopyridine) due to excess Br₂.
  • Aldehyde Oxidation : Carboxylic acid formation under prolonged reaction times.
  • Mitigation :
  • Strict stoichiometric control (use Br₂ in aliquots).
  • Add radical scavengers (e.g., BHT) to suppress oxidation.
  • Monitor reaction progress via TLC (hexane/EtOAc 7:3) .

Q. How does the electronic nature of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The pyridine ring deactivates the system, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with aryl boronic acids).
  • Positional Reactivity : Bromines at positions 2 and 3 are meta-directing, enabling selective coupling at C-5.
  • Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (80°C, 12 h) for Buchwald-Hartwig amination.
  • Monitoring : Track coupling efficiency via GC-MS or ¹H NMR integration .

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